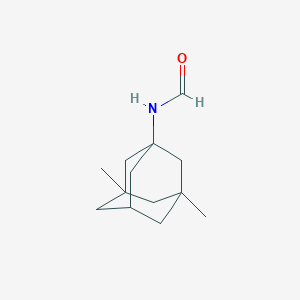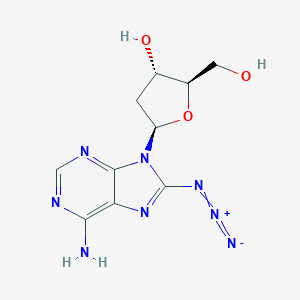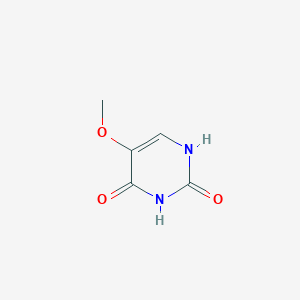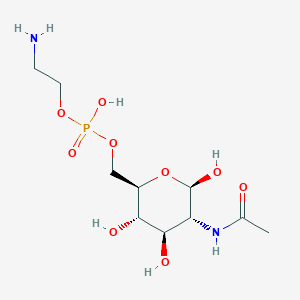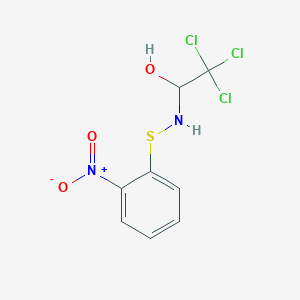
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol, also known as NTA, is a chemical compound that has been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been used as a reagent for the detection of thiol-containing proteins and peptides. 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol can also be used to immobilize proteins and peptides onto solid surfaces, which is useful for studying protein-protein interactions. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been used as a chelating agent for metal ions, which can be useful for studying the role of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol is not well understood. However, it is believed that 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol forms a complex with metal ions, which can affect the structure and function of proteins and other biomolecules.
Efectos Bioquímicos Y Fisiológicos
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has also been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been shown to have anti-inflammatory properties, which may be useful for treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol in lab experiments is that it is a well-established reagent with a known synthesis method. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol is relatively inexpensive and can be easily obtained. However, one limitation of using 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol is that it can be toxic to cells at high concentrations. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol can be difficult to work with due to its high reactivity and potential for oxidation.
Direcciones Futuras
There are many potential future directions for research on 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol. One area of interest is the development of new synthesis methods for 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol that are more efficient and environmentally friendly. Additionally, further research is needed to understand the mechanism of action of 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol and its effects on biological systems. Finally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol may have potential applications in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Métodos De Síntesis
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol can be synthesized by reacting 2-nitrophenylthioamine with epichlorohydrin and hydrochloric acid. The resulting product is then treated with sodium hydroxide and chlorine gas to produce 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol. This synthesis method has been well-established and is widely used in laboratories.
Propiedades
Número CAS |
141975-72-6 |
|---|---|
Nombre del producto |
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol |
Fórmula molecular |
C8H7Cl3N2O3S |
Peso molecular |
317.6 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-[(2-nitrophenyl)sulfanylamino]ethanol |
InChI |
InChI=1S/C8H7Cl3N2O3S/c9-8(10,11)7(14)12-17-6-4-2-1-3-5(6)13(15)16/h1-4,7,12,14H |
Clave InChI |
RXUSUGPQGCDLCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(C(Cl)(Cl)Cl)O |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(C(Cl)(Cl)Cl)O |
Sinónimos |
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



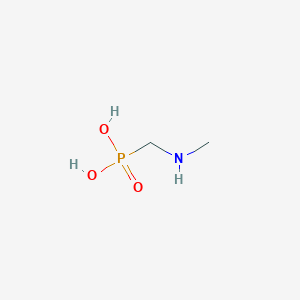
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)


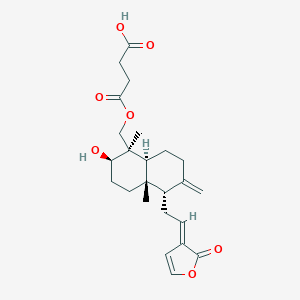
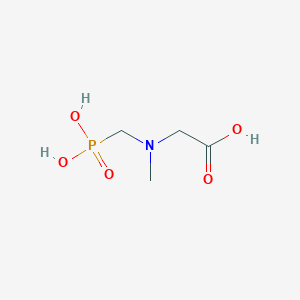
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)



